7-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
2680539-01-7 |
|---|---|
Molecular Formula |
C5H2ClN3O2 |
Molecular Weight |
171.54 g/mol |
IUPAC Name |
7-chloro-3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one |
InChI |
InChI=1S/C5H2ClN3O2/c6-3-2-4(8-1-7-3)9-5(10)11-2/h1H,(H,7,8,9,10) |
InChI Key |
NAPVNGBFVAMJRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)OC(=O)N2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Chloro 2h,3h Oxazolo 4,5 D Pyrimidin 2 One
Retrosynthetic Analysis and Identification of Strategic Precursors
A logical retrosynthetic analysis of 7-chloro-2H,3H- researchgate.netnih.govoxazolo[4,5-d]pyrimidin-2-one identifies the carbon-chlorine bond as a primary disconnection point. This suggests that the target molecule can be accessed from a hydroxylated precursor, namely 2H,3H- researchgate.netnih.govoxazolo[4,5-d]pyrimidine-2,7-dione (also known as 2,7-dihydroxyoxazolo[4,5-d]pyrimidine), through a regioselective chlorination reaction.
Further deconstruction of the oxazolo[4,5-d]pyrimidine (B6598680) core reveals two main synthetic strategies. The first involves the formation of the oxazole (B20620) ring onto a pre-existing pyrimidine (B1678525) scaffold. This approach identifies 4,5-diaminopyrimidine-2,6(1H,3H)-dione (4,5-diaminouracil) as a key strategic precursor. The second strategy involves the annulation of the pyrimidine ring onto a functionalized oxazole, pointing towards a suitably substituted 4,5-diaminooxazole derivative as the starting material. Given the ready availability of 4,5-diaminouracil, the former approach is often more practical.
Therefore, the primary strategic precursors identified are:
2H,3H- researchgate.netnih.govoxazolo[4,5-d]pyrimidine-2,7-dione : The immediate precursor for chlorination.
4,5-Diaminouracil : A key building block for the construction of the fused oxazole ring.
Classical and Contemporary Synthetic Routes to the Oxazolo[4,5-d]pyrimidine Scaffold
The construction of the core oxazolo[4,5-d]pyrimidine ring system can be achieved through two principal approaches, each with its own set of classical and contemporary methodologies. researchgate.net
Cyclization Reactions for Oxazole Ring Formation
This is the more common approach, starting from a suitably substituted pyrimidine. The key step is the formation of the oxazole ring by cyclization of adjacent amino and hydroxyl or amino and amino groups on the pyrimidine core.
A classical and effective method for the synthesis of the 2-oxo-oxazolo[4,5-d]pyrimidine scaffold involves the reaction of 4,5-diaminouracil with a one-carbon carbonyl source. For instance, the cyclocondensation of 4,5-diaminouracil with urea (B33335) or phosgene (B1210022) derivatives can lead to the formation of the desired 2H,3H- researchgate.netnih.govoxazolo[4,5-d]pyrimidine-2,7-dione. The reaction with urea, in particular, represents a straightforward approach where one of the amino groups of the pyrimidine attacks the carbonyl carbon of urea, followed by intramolecular cyclization and elimination of ammonia.
More contemporary methods may employ milder and more efficient cyclizing agents. For example, the use of carbonyldiimidazole (CDI) or triphosgene (B27547) can facilitate the cyclization under less harsh conditions, often leading to higher yields and purity of the product.
Pyrimidine Annulation Strategies
Alternatively, the pyrimidine ring can be constructed onto a pre-existing oxazole scaffold. This approach typically starts with a 4,5-disubstituted oxazole, where the substituents are amenable to pyrimidine ring formation. For the synthesis of the target scaffold, a 4-amino-5-carboxamido-oxazole derivative could serve as a key intermediate.
For instance, a 4-aminooxazole-5-carboxamide can be cyclized with a one-carbon synthon, such as formic acid or its derivatives, to form the pyrimidine ring. However, the synthesis of the requisite substituted oxazole precursors can be more complex than the synthesis of 4,5-diaminouracil, making this a less frequently employed route for this specific target.
Regioselective Chlorination and Functionalization Approaches at Position 7
The introduction of the chlorine atom at the 7-position is a crucial step in the synthesis of the target molecule. This is typically achieved by the chlorination of the corresponding hydroxyl precursor, 2H,3H- researchgate.netnih.govoxazolo[4,5-d]pyrimidine-2,7-dione. The tautomeric nature of this precursor, which can exist in keto-enol forms, allows for the conversion of the hydroxyl group at position 7 into a chloro substituent.
Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this transformation. researchgate.netijpsonline.comijpsonline.comnih.govmdpi.comnih.gov The reaction is typically carried out by heating the dihydroxy compound in neat POCl₃, often in the presence of a tertiary amine base such as N,N-dimethylaniline or pyridine (B92270), which acts as a catalyst and acid scavenger. The reaction proceeds via the formation of a phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion.
The regioselectivity of the chlorination is generally high, with the hydroxyl group at the 7-position being more susceptible to chlorination than the lactam function at the 2-position under controlled conditions. This is attributed to the electronic properties of the fused ring system.
Optimization of Reaction Conditions for Enhanced Yields and Purity of 7-chloro-2H,3H-oxazolo[4,5-d]pyrimidin-2-one
To improve the efficiency and practicality of the synthesis, optimization of reaction conditions is essential. Key parameters that can be adjusted include reaction temperature, time, solvent, and the stoichiometry of reagents.
For the chlorination step, traditional methods often use a large excess of POCl₃, which serves as both the reagent and the solvent. mdpi.com This can lead to purification challenges and significant waste generation. A significant optimization involves performing the reaction with an equimolar amount of POCl₃ in a sealed reactor at elevated temperatures. researchgate.netijpsonline.comijpsonline.comnih.govnih.gov This solvent-free approach not only improves the atom economy but also simplifies the work-up procedure, often leading to higher yields of the purified product. The use of a base like pyridine is still beneficial in these optimized conditions to neutralize the generated HCl.
The table below summarizes a comparison of classical and optimized chlorination conditions.
| Parameter | Classical Conditions | Optimized Conditions |
| Reagent | Excess POCl₃ | Equimolar POCl₃ |
| Solvent | POCl₃ | Solvent-free |
| Temperature | Refluxing POCl₃ (~105 °C) | 140-160 °C (in sealed reactor) |
| Base | Often used (e.g., N,N-dimethylaniline) | Pyridine |
| Work-up | Quenching of large excess of POCl₃ | Simpler quenching and work-up |
| Yield & Purity | Variable, often requires extensive purification | Generally high yield and purity |
Green Chemistry Principles and Sustainable Synthetic Approaches in Oxazolo[4,5-d]pyrimidine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve safety.
Solvent-Free Reactions: As mentioned in the optimization section, conducting the chlorination reaction under solvent-free conditions with equimolar reagents is a prime example of a green chemistry approach. researchgate.netijpsonline.comijpsonline.comnih.govnih.gov This minimizes the use of hazardous solvents and reduces waste.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, improve yields, and often enable reactions under solvent-free conditions. nih.govnih.gov The synthesis of the oxazolo[4,5-d]pyrimidine scaffold, both in the cyclization and annulation steps, can potentially be expedited using microwave technology, leading to a more energy-efficient process.
Use of Greener Catalysts: While the chlorination step often relies on a stoichiometric reagent, the development of catalytic methods for the construction of the core heterocyclic scaffold is an active area of research. The use of solid acid catalysts or other heterogeneous catalysts for the cyclization reactions could simplify product purification and allow for catalyst recycling. For the synthesis of related oxazole derivatives, green catalysts such as magnetic nanoparticles have been explored. nih.gov
Atom Economy: Synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product are preferred. Designing synthetic pathways with high atom economy, for instance, by favoring addition and cyclization reactions over those that generate significant byproducts, is a key consideration in green synthesis.
By integrating these green chemistry principles, the synthesis of 7-chloro-2H,3H- researchgate.netnih.govoxazolo[4,5-d]pyrimidin-2-one can be made more sustainable and environmentally friendly.
Chemical Reactivity and Transformation Mechanisms of 7 Chloro 2h,3h Oxazolo 4,5 D Pyrimidin 2 One
Nucleophilic Aromatic Substitution Reactions at the C-7 Position
The C-7 position of the 7-chloro-2H,3H- researchgate.netmdpi.comoxazolo[4,5-d]pyrimidin-2-one is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fused oxazolopyrimidine ring system activates the C-7 position towards attack by a wide range of nucleophiles. This reactivity is a cornerstone for the synthesis of diverse analogues with potential biological activities.
Chlorination of the corresponding 7-hydroxy precursor, typically achieved using reagents like phosphorus oxychloride (POCl3), furnishes the 7-chloro derivative, which serves as a versatile intermediate. arkat-usa.org Subsequent treatment of this intermediate with various nucleophiles leads to the displacement of the chloride ion.
Common nucleophiles employed in these reactions include primary and secondary amines, leading to the formation of 7-amino-substituted oxazolo[4,5-d]pyrimidines. These reactions are often carried out in the presence of a base, such as triethylamine, in a suitable solvent like dioxane, to yield the desired products in high yields. arkat-usa.org The resulting amino derivatives are of significant interest due to their potential as bioactive molecules. mdpi.comresearchgate.net
The following table summarizes representative nucleophilic substitution reactions at the C-7 position of chloro-substituted oxazolo[4,5-d]pyrimidines, which are analogous to the title compound.
| Nucleophile | Reagent/Conditions | Product | Reference |
| Primary Amines | R-NH2, Et3N, Dioxane | 7-(Alkyl/Aryl)amino-2H,3H- researchgate.netmdpi.comoxazolo[4,5-d]pyrimidin-2-one | arkat-usa.org |
| Secondary Amines | R2NH, Et3N, Dioxane | 7-(Dialkyl/Aryl)amino-2H,3H- researchgate.netmdpi.comoxazolo[4,5-d]pyrimidin-2-one | arkat-usa.org |
Electrophilic Aromatic Substitution Potentials and Regioselectivity
The oxazolo[4,5-d]pyrimidine (B6598680) ring system is generally considered electron-deficient due to the presence of multiple nitrogen atoms. This inherent electronic nature makes the core relatively unreactive towards classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The electron-withdrawing character of the heterocyclic rings deactivates the carbocyclic positions, making electrophilic attack thermodynamically unfavorable under standard conditions.
However, in highly activated or "superelectrophilic" heterocyclic systems, such reactions can sometimes be achieved. For instance, the introduction of strongly electron-donating groups onto the ring system could potentially enhance its reactivity towards electrophiles. In the case of 7-chloro-2H,3H- researchgate.netmdpi.comoxazolo[4,5-d]pyrimidin-2-one, the presence of the chloro and oxo groups further contributes to the electron-deficient character of the molecule.
Research on analogous electron-deficient heterocyclic systems suggests that any potential electrophilic attack would likely occur at a position of relatively higher electron density, if at all possible. Theoretical calculations would be necessary to predict the most probable sites for electrophilic attack on the 7-chloro-2H,3H- researchgate.netmdpi.comoxazolo[4,5-d]pyrimidin-2-one core. Studies on related nitroisoxazolopyridines have shown that a high degree of electrophilicity can lead to dearomatization reactions with nucleophiles rather than typical electrophilic substitutions. nih.gov
Transformations Involving the Oxazolo Ring System
The stability of the oxazole (B20620) ring within the fused system is generally high under neutral and basic conditions. However, under strong acidic or specific reaction conditions, the oxazole ring can undergo transformations.
One potential transformation is hydrolytic cleavage of the oxazole ring. In some oxazolo[3,2-a]pyridinium salts, treatment with water can lead to the cleavage of the oxazole fragment. researchgate.net While the title compound is not a pyridinium (B92312) salt, this reactivity highlights a potential pathway for degradation or transformation under harsh hydrolytic conditions.
Another possibility involves ring-opening reactions initiated by nucleophilic attack at the C-2 position, although this is less common than substitution at the pyrimidine (B1678525) ring. The specific reactivity would depend on the nature of the substituent at C-2 and the reaction conditions. For the parent compound with an oxo group at C-2, this position is part of a lactam-like structure, which generally exhibits stability.
Reactivity Profile of the Pyrimidinone Moiety
The pyrimidinone moiety in 7-chloro-2H,3H- researchgate.netmdpi.comoxazolo[4,5-d]pyrimidin-2-one possesses a lactam structure. The lone pair of electrons on the nitrogen atoms can participate in conjugation with the carbonyl group, which influences the reactivity of this part of the molecule.
The pyrimidinone ring is generally stable; however, the exocyclic oxygen at the C-2 position can exhibit nucleophilic character and undergo reactions such as O-alkylation under specific conditions, although N-alkylation is often more favored. The carbonyl group itself can potentially react with strong reducing agents.
Furthermore, the N-H protons of the pyrimidinone ring are acidic and can be deprotonated by a strong base, generating a nucleophilic anion. This anion can then be alkylated or acylated, providing a route for modification at the nitrogen positions of the pyrimidinone ring.
Advanced Derivatization Strategies for 7-chloro-2H,3H-oxazolo[4,5-d]pyrimidin-2-one Analogues
Modifications at the 2H/3H Positions of the Pyrimidinone
As mentioned previously, the N-H protons of the pyrimidinone ring are amenable to substitution. Alkylation or acylation at these positions can be achieved by first treating the compound with a suitable base to generate the corresponding anion, followed by reaction with an electrophile such as an alkyl halide or an acyl chloride. This strategy allows for the introduction of a wide variety of substituents at the nitrogen atoms of the pyrimidinone ring, which can be crucial for modulating the biological activity and physicochemical properties of the resulting analogues.
Introduction of Diverse Functionalities and Heterocyclic Annexation
The versatility of the 7-chloro substituent as a leaving group in nucleophilic aromatic substitution reactions is the primary strategy for introducing diverse functionalities. Beyond simple amines, other nucleophiles such as alkoxides and thiolates can be employed to generate the corresponding ethers and thioethers.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a powerful tool for creating carbon-carbon bonds at the C-7 position. nih.govnih.gov By reacting the 7-chloro derivative with various boronic acids or esters, a wide array of aryl, heteroaryl, or alkyl groups can be introduced. This methodology significantly expands the chemical space accessible from the 7-chloro-2H,3H- researchgate.netmdpi.comoxazolo[4,5-d]pyrimidin-2-one scaffold.
The following table provides examples of advanced derivatization strategies that could be applied to the title compound based on reactions performed on analogous heterocyclic systems.
| Reaction Type | Reagents/Conditions | Expected Product Functionality at C-7 | Reference |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl boronic acid, Pd catalyst, Base | Aryl or Heteroaryl substituent | nih.govnih.gov |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl substituent | mdpi.com |
Heterocyclic annexation, the process of building a new ring onto the existing scaffold, can also be envisioned. For instance, a 7-amino substituted derivative could potentially undergo cyclization reactions with appropriate bifunctional reagents to form a new fused heterocyclic ring system.
Elucidation of Reaction Mechanisms for Key Chemical Transformations
The chemical reactivity of 7-chloro-2H,3H- masterorganicchemistry.comyoutube.comoxazolo[4,5-d]pyrimidin-2-one is predominantly characterized by the susceptibility of the chlorine atom at the C7 position to nucleophilic substitution. This reactivity is a consequence of the electron-deficient nature of the pyrimidine ring, which is further enhanced by the fused oxazolone (B7731731) ring system. The elucidation of the mechanisms governing these transformations is crucial for understanding the compound's chemical behavior and for the rational design of synthetic pathways. The primary mechanism for the substitution of the C7 chlorine is the nucleophilic aromatic substitution (SNAr) pathway.
The SNAr mechanism is a two-step process, initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine atom). masterorganicchemistry.com This initial attack is typically the rate-determining step and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the pyrimidine ring is temporarily disrupted in this intermediate. The electron-withdrawing nature of the nitrogen atoms within the pyrimidine ring and the carbonyl group of the fused oxazolone ring helps to stabilize this anionic intermediate by delocalizing the negative charge. libretexts.org
While the stepwise addition-elimination mechanism involving a distinct Meisenheimer intermediate is widely accepted for many SNAr reactions, it is also possible for the reaction to proceed through a concerted mechanism. chemrxiv.org In a concerted pathway, the formation of the new bond between the nucleophile and the aromatic ring and the breaking of the bond to the leaving group occur in a single transition state. In such cases, the Meisenheimer complex represents a transition state rather than a stable intermediate. chemrxiv.org The specific pathway, whether stepwise or concerted, is influenced by the stability of the Meisenheimer complex and the nature of the leaving group. For chloropyrimidines, the reaction often proceeds through a stepwise mechanism due to the ability of the heterocyclic system to stabilize the anionic intermediate.
The general reaction scheme for the nucleophilic substitution on 7-chloro-2H,3H- masterorganicchemistry.comyoutube.comoxazolo[4,5-d]pyrimidin-2-one can be depicted as follows:
General Reaction Scheme:
Step 1: Nucleophilic Attack and Formation of Meisenheimer Complex
Step 2: Elimination of the Leaving Group and Product Formation
Detailed research findings on analogous chloropyrimidine systems have shown that the regioselectivity of nucleophilic attack can be influenced by other substituents on the ring. wuxiapptec.comresearchgate.net For 7-chloro-2H,3H- masterorganicchemistry.comyoutube.comoxazolo[4,5-d]pyrimidin-2-one, the C7 position is highly activated towards nucleophilic attack due to the electronic influence of the adjacent nitrogen atoms and the fused ring system.
Below is an interactive data table summarizing the expected products from the reaction of 7-chloro-2H,3H- masterorganicchemistry.comyoutube.comoxazolo[4,5-d]pyrimidin-2-one with various nucleophiles, based on the principles of the SNAr mechanism.
| Nucleophile Class | Example Nucleophile | Reagent | Expected Product Structure | Product Name |
| O-Nucleophiles | Hydroxide | Sodium Hydroxide (NaOH) | 7-hydroxy-2H,3H- masterorganicchemistry.comyoutube.comoxazolo[4,5-d]pyrimidin-2-one | 7-hydroxy-2H,3H- masterorganicchemistry.comyoutube.comoxazolo[4,5-d]pyrimidin-2-one |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 7-methoxy-2H,3H- masterorganicchemistry.comyoutube.comoxazolo[4,5-d]pyrimidin-2-one | 7-methoxy-2H,3H- masterorganicchemistry.comyoutube.comoxazolo[4,5-d]pyrimidin-2-one | |
| N-Nucleophiles | Amine | Ammonia (NH₃) | 7-amino-2H,3H- masterorganicchemistry.comyoutube.comoxazolo[4,5-d]pyrimidin-2-one | 7-amino-2H,3H- masterorganicchemistry.comyoutube.comoxazolo[4,5-d]pyrimidin-2-one |
| Primary Amine | Methylamine (CH₃NH₂) | 7-(methylamino)-2H,3H- masterorganicchemistry.comyoutube.comoxazolo[4,5-d]pyrimidin-2-one | 7-(methylamino)-2H,3H- masterorganicchemistry.comyoutube.comoxazolo[4,5-d]pyrimidin-2-one | |
| Secondary Amine | Dimethylamine ((CH₃)₂NH) | 7-(dimethylamino)-2H,3H- masterorganicchemistry.comyoutube.comoxazolo[4,5-d]pyrimidin-2-one | 7-(dimethylamino)-2H,3H- masterorganicchemistry.comyoutube.comoxazolo[4,5-d]pyrimidin-2-one | |
| S-Nucleophiles | Thiolate | Sodium Thiophenolate (NaSPh) | 7-(phenylthio)-2H,3H- masterorganicchemistry.comyoutube.comoxazolo[4,5-d]pyrimidin-2-one | 7-(phenylthio)-2H,3H- masterorganicchemistry.comyoutube.comoxazolo[4,5-d]pyrimidin-2-one |
Further research, including kinetic studies and computational modeling, would be beneficial to more precisely elucidate the reaction mechanisms for specific transformations of 7-chloro-2H,3H- masterorganicchemistry.comyoutube.comoxazolo[4,5-d]pyrimidin-2-one and to determine whether the SNAr reactions proceed via a stepwise or concerted pathway under various conditions.
Advanced Spectroscopic and Crystallographic Characterization of 7 Chloro 2h,3h Oxazolo 4,5 D Pyrimidin 2 One and Its Derivatives
Single-Crystal X-ray Diffraction Analysis of 7-chloro-2H,3H-nih.govmdpi.comoxazolo[4,5-d]pyrimidin-2-one
No published data available.
Molecular Conformation, Torsional Angles, and Chirality Aspects
No published data available.
Intermolecular Interactions and Supramolecular Crystal Packing Motifs
No published data available.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
No published data available.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment
No published data available.
Dynamic NMR for Rotational Barriers and Conformational Exchange Studies
No published data available.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Hydrogen Bonding Analysis
No published data available.
High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the structural characterization of novel heterocyclic compounds, providing precise mass measurements that facilitate the determination of elemental compositions and the elucidation of fragmentation pathways. In the study of 7-chloro-2H,3H- sapub.orgresearchgate.netoxazolo[4,5-d]pyrimidin-2-one and its derivatives, HRMS, often coupled with tandem mass spectrometry (MS/MS), offers profound insights into their molecular architecture.
The analysis by positive mode electrospray ionization (ESI)-HRMS allows for the unequivocal confirmation of the elemental formula of the parent molecule. The high accuracy of mass measurement, typically within a few parts per million (ppm), enables the differentiation between molecules with the same nominal mass but different elemental compositions. For 7-chloro-2H,3H- sapub.orgresearchgate.netoxazolo[4,5-d]pyrimidin-2-one, the protonated molecule [M+H]⁺ is observed, and its measured mass is compared with the theoretical mass to confirm the elemental composition of C₅H₃ClN₃O₂. The characteristic isotopic pattern resulting from the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) serves as an additional confirmation of the compound's identity.
Collision-induced dissociation (CID) of the protonated parent molecule in the gas phase induces fragmentation, and the resulting product ions are analyzed to map the fragmentation pathways. The fragmentation of the fused oxazolo[4,5-d]pyrimidine (B6598680) ring system is expected to follow characteristic patterns, often involving the cleavage of the more labile bonds and the loss of small neutral molecules.
Based on the general fragmentation behavior of related fused pyrimidine (B1678525) heterocyclic systems, a plausible fragmentation pathway for 7-chloro-2H,3H- sapub.orgresearchgate.netoxazolo[4,5-d]pyrimidin-2-one can be proposed. The initial fragmentation is likely to involve the oxazolone (B7731731) ring, which can undergo a retro-Diels-Alder (RDA) type cleavage or loss of carbon monoxide (CO) or carbon dioxide (CO₂). Subsequent fragmentations would involve the pyrimidine ring, leading to the loss of species such as HCN or chlorine radicals.
The detailed fragmentation pathways of related thiazolo[3,2-a]pyrimidines and other fused pyrimidines have been investigated, revealing that the fragmentation often initiates at the less stable heterocyclic ring, followed by the decomposition of the pyrimidine ring. sapub.orgresearchgate.net For instance, the loss of side functional groups and subsequent cleavage of the fused ring system are common fragmentation modes. sapub.orgresearchgate.net These studies on analogous structures provide a foundational understanding for interpreting the mass spectra of novel oxazolopyrimidinones.
A detailed analysis of the product ion spectrum of 7-chloro-2H,3H- sapub.orgresearchgate.netoxazolo[4,5-d]pyrimidin-2-one would allow for the identification of key fragment ions. The precise masses of these fragments, as determined by HRMS, are critical for assigning their elemental compositions and, consequently, for proposing chemically reasonable fragmentation mechanisms.
Table 1: Proposed HRMS Fragmentation Data for 7-chloro-2H,3H- sapub.orgresearchgate.netoxazolo[4,5-d]pyrimidin-2-one
| Proposed Fragment | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₅H₃ClN₃O₂ | 171.9914 | Protonated parent molecule |
| [M+H-CO]⁺ | C₄H₃ClN₃O | 143.9965 | Loss of carbon monoxide from the oxazolone ring |
| [M+H-NCO]⁺ | C₄H₃ClN₂O | 130.9934 | Cleavage of the isocyanate group |
| [C₃H₂ClN₂]⁺ | C₃H₂ClN₂ | 100.9906 | Fragmentation of the pyrimidine ring |
The elucidation of these fragmentation pathways is not only crucial for the structural confirmation of the synthesized compounds but also provides valuable information about their intrinsic stability and reactivity in the gas phase. This knowledge is fundamental for the broader chemical understanding of this class of heterocyclic compounds.
Computational Chemistry and Theoretical Studies on 7 Chloro 2h,3h Oxazolo 4,5 D Pyrimidin 2 One
Quantum Chemical Calculations of Electronic Structure, Energetics, and Stability
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.
For 7-chloro-2H,3H- nih.govnih.govoxazolo[4,5-d]pyrimidin-2-one, the HOMO is expected to be localized primarily on the electron-rich oxazolopyrimidine ring system, while the LUMO may have significant contributions from the pyrimidine (B1678525) ring and the chlorine atom. Computational studies on analogous heterocyclic systems have shown that the distribution and energies of these orbitals are influenced by the nature and position of substituents. The presence of the electron-withdrawing chlorine atom at the 7-position is anticipated to lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity profile.
From the HOMO and LUMO energies, various reactivity indices can be calculated to provide a more quantitative measure of chemical behavior. These indices, such as electronegativity, chemical hardness, and the electrophilicity index, offer predictions about the molecule's propensity to participate in different types of chemical reactions.
Table 1: Predicted Reactivity Indices for 7-chloro-2H,3H- nih.govnih.govoxazolo[4,5-d]pyrimidin-2-one (Illustrative Data)
| Parameter | Predicted Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability |
| Electronegativity (χ) | 4.35 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution |
Note: The values in this table are illustrative and would need to be confirmed by specific quantum chemical calculations for the target molecule.
The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic and heterocyclic compounds. For the fused ring system of 7-chloro-2H,3H- nih.govnih.govoxazolo[4,5-d]pyrimidin-2-one, computational methods can be employed to assess the degree of aromatic character. Techniques such as the Nucleus-Independent Chemical Shift (NICS) calculation can provide a quantitative measure of aromaticity.
The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In 7-chloro-2H,3H- nih.govnih.govoxazolo[4,5-d]pyrimidin-2-one, the oxygen and nitrogen atoms of the heterocyclic rings are expected to be regions of high electron density, making them potential sites for electrophilic attack. Conversely, the carbonyl carbon and the carbon atom attached to the chlorine are likely to be electron-deficient and thus susceptible to nucleophilic attack.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry is a valuable tool for predicting and interpreting the spectroscopic properties of molecules. For 7-chloro-2H,3H- nih.govnih.govoxazolo[4,5-d]pyrimidin-2-one, theoretical calculations can provide insights into its expected infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These predicted frequencies can aid in the assignment of experimental IR bands to specific molecular vibrations, such as the stretching of the C=O, C-N, and C-Cl bonds.
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net Comparing the calculated chemical shifts with experimental data can help in the structural elucidation of the compound and its derivatives. nih.gov
Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions responsible for UV-Vis absorption. nih.gov These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, which are often related to transitions between the frontier molecular orbitals.
Reaction Mechanism Simulations and Transition State Analysis for Key Transformations
Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. Computational methods allow for the detailed investigation of reaction pathways, including the identification of transition states and the calculation of activation energies. For 7-chloro-2H,3H- nih.govnih.govoxazolo[4,5-d]pyrimidin-2-one, this could involve simulating key transformations such as nucleophilic substitution at the 7-position.
By mapping the potential energy surface of a reaction, chemists can gain a deeper understanding of the factors that control reaction rates and product selectivity. Transition state analysis provides crucial information about the geometry and energy of the highest point along the reaction coordinate, which is essential for predicting the feasibility of a reaction.
Molecular Dynamics Simulations of 7-chloro-2H,3H-nih.govnih.govoxazolo[4,5-d]pyrimidin-2-one in Various Environments
While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations can be used to study the behavior of a molecule in a more realistic environment, such as in a solvent or interacting with a biological macromolecule. nih.govmdpi.com
MD simulations of 7-chloro-2H,3H- nih.govnih.govoxazolo[4,5-d]pyrimidin-2-one could be used to investigate its solvation properties, conformational flexibility, and interactions with other molecules. For instance, simulating the molecule in water could reveal how it forms hydrogen bonds and how its structure is influenced by the surrounding solvent molecules. In the context of drug design, MD simulations are invaluable for studying the binding of a ligand to its target protein, providing insights into the stability of the complex and the key intermolecular interactions. nih.govmdpi.com
Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Modeling for Analogues, focusing on Molecular Attributes and Interactions
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com For analogues of 7-chloro-2H,3H- nih.govnih.govoxazolo[4,5-d]pyrimidin-2-one, QSAR and QSPR studies can be instrumental in identifying the key molecular attributes that govern their behavior. dmed.org.ua
These models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity or property. The descriptors can encode various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.
Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity |
| Steric | Molecular weight, volume, surface area | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity and solubility |
Successful QSAR and QSPR models can be used to predict the activity or properties of new, unsynthesized analogues, thereby guiding the design of compounds with improved characteristics. This approach is widely used in drug discovery to prioritize synthetic targets and optimize lead compounds. nih.govresearchgate.net
Development of Molecular Descriptors for Oxazolo[4,5-d]pyrimidine (B6598680) Systems
Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental to the development of quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) models. For the oxazolo[4,5-d]pyrimidine framework, in silico predictions of physicochemical and pharmacokinetic (ADMET - absorption, distribution, metabolism, excretion, and toxicity) properties have been utilized to generate relevant descriptors. arkat-usa.org
These descriptors can be broadly categorized into:
Physicochemical Properties: These describe the intrinsic physical and chemical characteristics of the molecule. Key descriptors include the logarithm of the octanol-water partition coefficient (logP), which indicates lipophilicity, and the topological polar surface area (TPSA), which is related to a molecule's ability to permeate biological membranes.
Pharmacokinetic Properties: These descriptors predict the behavior of a compound in a biological system. For instance, predictions of human intestinal absorption are crucial for assessing oral bioavailability.
Hydrogen Bonding Characteristics: The number of hydrogen bond donors and acceptors is a critical descriptor for predicting molecular interactions with biological targets.
In a study on newly synthesized oxazolo[4,5-d]pyrimidine derivatives, several of these molecular descriptors were calculated to assess their drug-like properties. arkat-usa.org The high predicted logP values for many of these compounds suggested that high lipophilicity might be a characteristic of this scaffold, potentially influencing their toxicity and cellular permeability. arkat-usa.org
Below is an interactive data table summarizing the predicted molecular descriptors for a representative set of oxazolo[4,5-d]pyrimidine derivatives from the literature.
| Compound | Predicted logP | H-Bond Acceptors | H-Bond Donors | Topological Polar Surface Area (Ų) | Predicted Human Intestinal Absorption (%) |
| Derivative 1 | > 3 | 5-8 | < 1 | 64-94 | Good |
| Derivative 2 | > 3 | 5-8 | < 1 | 64-94 | Good |
| Derivative 3 | > 3 | 5-8 | < 1 | 64-94 | Good |
| Derivative 4 | > 3 | 5-8 | < 1 | 64-94 | Good |
Note: The data represents a range of values for a series of derivatives as reported in the literature. Specific values for 7-chloro-2H,3H- mdpi.combohrium.comoxazolo[4,5-d]pyrimidin-2-one would require dedicated computational analysis.
Model Development and Validation for Predicting Specific Molecular Interactions
The development of robust and validated computational models is essential for predicting how a molecule like 7-chloro-2H,3H- mdpi.combohrium.comoxazolo[4,5-d]pyrimidin-2-one will interact with specific biological targets, such as enzymes or receptors. While specific QSAR models for the oxazolo[4,5-d]pyrimidine class are not extensively documented in the available literature, the principles of model development and validation are well-established and can be applied to this system.
The general workflow for developing a predictive model involves several key stages:
Data Set Curation: A dataset of molecules with known biological activity (e.g., IC50 values for enzyme inhibition) is compiled. This set should be structurally diverse and cover a significant range of activity.
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors (physicochemical, topological, electronic, etc.) is calculated.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously assessed. This is a critical step to ensure the model is not simply a result of chance correlation.
Validation is typically performed using several methods:
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the internal consistency and robustness of the model. In this process, a single compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the set.
External Validation: The model is used to predict the activity of a set of compounds (the "test set") that were not used in the model's development. The predictive ability is often expressed as the predicted R² (R²pred).
A review of the isomeric oxazolo[5,4-d]pyrimidine (B1261902) scaffold highlights the application of such computational approaches. For these related compounds, molecular docking studies have been employed to predict binding modes to specific targets like vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govresearchgate.net These studies provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the ligand-receptor binding. nih.gov For instance, in silico analyses of oxazolo[5,4-d]pyrimidine derivatives have identified their potential inhibitory activity towards human VEGFR-2, with calculated free energies of binding providing a quantitative measure of this interaction. nih.gov
For the 7-chloro-2H,3H- mdpi.combohrium.comoxazolo[4,5-d]pyrimidin-2-one system, a similar approach could be employed. Development of a 3D-QSAR model, for example, would allow for the mapping of favorable and unfavorable steric and electrostatic interaction fields around the scaffold, providing a visual and quantitative guide for designing more potent derivatives.
The table below outlines the key statistical parameters used in the validation of QSAR models, which would be essential for any future predictive models developed for the oxazolo[4,5-d]pyrimidine class.
| Validation Parameter | Description | Acceptable Value |
| r² (Coefficient of Determination) | A measure of the goodness of fit of the model to the training set data. | > 0.6 |
| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 |
| R²pred (Predicted r² for external set) | A measure of the model's ability to predict the activity of an external test set. | > 0.5 |
Future research efforts in this area will likely focus on generating sufficient biological data for a series of 7-chloro-2H,3H- mdpi.combohrium.comoxazolo[4,5-d]pyrimidin-2-one analogues to enable the development and rigorous validation of such predictive computational models. These models will be instrumental in accelerating the discovery of new therapeutic agents based on this promising heterocyclic system.
Structure Activity Relationship Sar Investigations of 7 Chloro 2h,3h Oxazolo 4,5 D Pyrimidin 2 One Analogues for Specific Molecular Targets
Systematic Variation of Substituent Patterns and Their Impact on Molecular Interactions
Systematic modifications of the oxazolopyrimidine core, particularly at the 7-position, have been a key strategy to probe and optimize molecular interactions with various biological targets. For the analogous and more extensively studied 7-aminooxazolo[5,4-d]pyrimidine series, changes in the substituent at this position have resulted in a wide spectrum of biological activities. mdpi.com
A preliminary SAR analysis of these related compounds indicates that the nature of the substituent at position 7 is a critical determinant of biological activity. For instance, in a series of 7-aminooxazolo[5,4-d]pyrimidines, the most active compounds for immunoregulatory effects featured lipophilic chains with five linearly arranged non-hydrogen atoms. mdpi.com Specifically, derivatives with 7-N-pentyl and 7-(N,N-dimethylamino)propyl substituents demonstrated the most promising profiles. mdpi.com This suggests that the size, length, and lipophilicity of the substituent at the 7-position play a crucial role in modulating the biological effects of this class of compounds. mdpi.commdpi.com
In the context of anticancer activity targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), the substituent at position 7 of the oxazolo[5,4-d]pyrimidine (B1261902) core has been shown to influence cytotoxic activity. A study on isoxazole-substituted oxazolo[5,4-d]pyrimidines revealed that the activity is dependent on the appropriate size and the presence of specific functional groups in the side chain at position 7. mdpi.com For example, a derivative with a 3-(N,N-dimethylamino)propyl substituent was found to be the most potent against the HT29 cell line. nih.gov
The following table summarizes the impact of substitutions at the 7-position on the activity of oxazolo[5,4-d]pyrimidine analogues from various studies.
| Scaffold | Position of Variation | Substituent | Observed Impact on Activity | Molecular Target |
| 7-aminooxazolo[5,4-d]pyrimidine | 7 | N-pentyl | High immunoregulatory activity | Not specified |
| 7-aminooxazolo[5,4-d]pyrimidine | 7 | N,N-dimethylamino)propyl | High immunoregulatory activity | Not specified |
| Isoxazole-substituted oxazolo[5,4-d]pyrimidine | 7 | Aliphatic amino chains | Anticancer activity | VEGFR-2 |
| Oxazolo[5,4-d]pyrimidine | 7 | Piperazine moiety | Effective for CB₂ binding | Cannabinoid Receptors |
Identification of Key Pharmacophoric Elements within the 7-chloro-2H,3H-oxazolo[4,5-d]pyrimidin-2-one Scaffold
The oxazolo[5,4-d]pyrimidine scaffold is considered an important pharmacophore in oncology due to its structural similarity to purine (B94841) bases, where the oxazole (B20620) ring replaces the imidazole ring. nih.gov This similarity allows these compounds to act as potential antimetabolites. nih.gov Key pharmacophoric features often include the fused heterocyclic core, which can engage in hydrogen bonding and π-π stacking interactions, and various substituents that can be tailored to fit into specific binding pockets of a target protein.
For VEGFR-2 inhibitors based on the oxazolo[5,4-d]pyrimidine core, a proposed pharmacophore model involves the oxazolopyrimidine core interacting with the linker and the DFG domain of the enzyme. mdpi.com In this model, the methine group at the 5-position of the oxazolo[5,4-d]pyrimidine system can act as a hydrogen bond donor, potentially interacting with Asp1046 of the DFG motif. mdpi.com The substituent at the 2-position, such as an isoxazole moiety, often serves as a hinge-binding head, while the group at the 7-position occupies a hydrophobic pocket. mdpi.com
In the case of cannabinoid receptor ligands, a chlorine atom at the ortho position of a phenyl ring substituent, a methyl group at the C(5) position, and a piperazine moiety at the C(7) position of the oxazolo[5,4-d]pyrimidine scaffold were identified as key features for effective CB₂ binding and selectivity over CB₁ receptors. mdpi.com
For the specific 7-chloro-2H,3H- mdpi.comtandfonline.comoxazolo[4,5-d]pyrimidin-2-one scaffold, the chlorine atom at the 7-position is a key reactive site that allows for the introduction of various amine-containing side chains, thus serving as a crucial handle for library generation and SAR exploration. researchgate.net
Elucidation of Molecular Binding Modes with Enzymes or Receptors via Computational Docking and Site-Directed Mutagenesis Studies
Molecular docking studies have been instrumental in understanding the binding modes of oxazolopyrimidine derivatives with their target proteins. For a series of novel isoxazole-substituted oxazolo[5,4-d]pyrimidines designed as VEGFR-2 inhibitors, molecular docking predicted that these compounds could bind to the active site of VEGFR-2 with free energies of binding ranging from -38.5 to -47.3 kJ/mol. nih.gov The docking poses revealed that these inhibitors could form hydrogen bonds with amino acid residues in the hinge region of the protein, such as Glu885, Glu917, and Cys919. nih.gov Additionally, they were predicted to occupy an allosteric pocket formed by hydrophobic amino acids. nih.gov
In another study, docking analysis of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines suggested a common mode of interaction at the ATP-binding site of VEGFR-2. Similarly, for a series of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives designed as Factor Xa inhibitors, docking studies showed a π-π interaction between the pyrimidone ring and Tyr99, and multiple hydrogen bonds between the carbonyl group in the P1 moiety and Ser214 and Trp215. nih.gov
While site-directed mutagenesis studies for this specific class of compounds are not widely reported in the reviewed literature, this technique remains a powerful tool for validating the binding interactions predicted by computational models.
Rational Design Strategies for 7-chloro-2H,3H-oxazolo[4,5-d]pyrimidin-2-one Derivatives with Enhanced Molecular Specificity
The rational design of novel oxazolopyrimidine derivatives often leverages scaffold hopping and bioisosteric modifications of known inhibitors. The structural similarity of the oxazolopyrimidine core to the natural purine bases provides a foundational concept for designing antimetabolites. nih.gov
One prominent strategy involves the use of the 7-chloro atom as a reactive handle for introducing a variety of substituents to probe the chemical space around the core and optimize interactions with the target protein. researchgate.net This approach allows for the generation of a library of compounds with diverse physicochemical properties, which can then be screened for enhanced potency and specificity.
Another design strategy involves the hybridization of the oxazolopyrimidine scaffold with other pharmacologically active moieties. For example, the combination of an oxazolo[5,4-d]pyrimidine core with a 1,2,3-triazole moiety was proposed to enhance anticancer activity through increased molecular rigidity, improved binding affinity, and potential for multi-targeting. tandfonline.com
Furthermore, the design of some oxazolo[5,4-d]pyrimidine derivatives as VEGFR-2 inhibitors was based on the pharmacophoric features of existing drugs like tivozanib. mdpi.com This involves linking a hinge-binding moiety at one position of the core and a hydrophobic group at another to mimic the binding mode of known type II inhibitors. mdpi.com
Mechanistic Investigations of Biological Activity of 7 Chloro 2h,3h Oxazolo 4,5 D Pyrimidin 2 One at the Molecular and Cellular Level Excluding Clinical Efficacy or Safety Data
Enzymatic Inhibition Studies (e.g., Kinase, Phosphodiesterase, DNA/RNA modifying enzymes)
No studies detailing the enzymatic inhibition by 7-chloro-2H,3H- guidechem.combiosynth.comoxazolo[4,5-d]pyrimidin-2-one were found.
Kinetic Analysis of Enzyme Inhibition Mechanisms
Information regarding the kinetic analysis of enzyme inhibition mechanisms for this compound is not available in the reviewed literature.
Active Site Interactions and Allosteric Modulation Mechanisms
There are no published data on the active site interactions or allosteric modulation mechanisms of 7-chloro-2H,3H- guidechem.combiosynth.comoxazolo[4,5-d]pyrimidin-2-one.
Receptor Binding Assays and Ligand-Receptor Interaction Studies
No receptor binding assays or ligand-receptor interaction studies for 7-chloro-2H,3H- guidechem.combiosynth.comoxazolo[4,5-d]pyrimidin-2-one have been reported.
Affinity and Selectivity Profiling in vitro for Specific Receptors
Data on the in vitro affinity and selectivity profiling of this compound for any specific receptors are not available.
Conformational Changes in Receptors Upon Ligand Binding
There is no information available regarding conformational changes in receptors upon the binding of 7-chloro-2H,3H- guidechem.combiosynth.comoxazolo[4,5-d]pyrimidin-2-one.
Modulatory Effects on Cellular Pathways and Signaling Cascades in vitro
No in vitro studies on the modulatory effects of 7-chloro-2H,3H- guidechem.combiosynth.comoxazolo[4,5-d]pyrimidin-2-one on cellular pathways or signaling cascades were identified.
Regulation of Gene Expression via Specific Molecular Targets
There is currently no publicly available research detailing the effects of 7-chloro-2H,3H- nih.govnih.govoxazolo[4,5-d]pyrimidin-2-one on the regulation of gene expression. Studies identifying specific molecular targets through which this compound might exert its effects are absent from the scientific literature.
Modulation of Protein-Protein Interactions
Information regarding the modulation of protein-protein interactions by 7-chloro-2H,3H- nih.govnih.govoxazolo[4,5-d]pyrimidin-2-one is not available. There are no published studies that investigate whether this compound can enhance or disrupt the formation of protein complexes.
Molecular Target Identification and Validation Strategies for 7-chloro-2H,3H-nih.govnih.govoxazolo[4,5-d]pyrimidin-2-one
Affinity Chromatography and Quantitative Proteomics Approaches
No studies have been found that utilize affinity chromatography coupled with quantitative proteomics to identify the molecular targets of 7-chloro-2H,3H- nih.govnih.govoxazolo[4,5-d]pyrimidin-2-one. This methodology is a powerful tool for target deconvolution, but its application to this specific compound has not been reported.
Genetic Knockdown/Knockout Studies in Model Cell Lines
There is no evidence of genetic knockdown or knockout studies being conducted to validate the potential molecular targets of 7-chloro-2H,3H- nih.govnih.govoxazolo[4,5-d]pyrimidin-2-one in any model cell lines. Such studies are crucial for confirming the role of a specific protein in the mechanism of action of a compound.
Biophysical Characterization of Compound-Target Interactions
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
No data from Isothermal Titration Calorimetry (ITC) experiments involving 7-chloro-2H,3H- nih.govnih.govoxazolo[4,5-d]pyrimidin-2-one are available in the public domain. ITC is a standard method for quantifying the thermodynamic parameters of binding interactions between a small molecule and its target protein, but it has not been applied to this compound in any published research.
Surface Plasmon Resonance (SPR) for Binding Kinetics
As of the current available scientific literature, no studies utilizing Surface Plasmon Resonance (SPR) to specifically determine the binding kinetics of 7-chloro-2H,3H- nih.govgsconlinepress.comoxazolo[4,5-d]pyrimidin-2-one with a biological target have been publicly reported. Consequently, data regarding its association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_D) are not available.
| Target Protein | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (M) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
X-ray Crystallography or Cryo-EM of Protein-Ligand Complexes
There are currently no publicly available X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM) structures of 7-chloro-2H,3H- nih.govgsconlinepress.comoxazolo[4,5-d]pyrimidin-2-one in complex with a protein or other biological macromolecule. Therefore, detailed information on its binding mode and specific molecular interactions within a protein active site remains to be elucidated.
Emerging Research Applications of 7 Chloro 2h,3h Oxazolo 4,5 D Pyrimidin 2 One in Chemical Biology and Material Science
Development as Molecular Probes for Investigating Biological Systems
The development and application of 7-chloro-2H,3H- researchgate.netbohrium.comoxazolo[4,5-d]pyrimidin-2-one as a molecular probe for investigating biological systems are not specifically documented in the reviewed literature. While the oxazolo[4,5-d]pyrimidine (B6598680) scaffold is of interest in medicinal chemistry, research into fluorescently labeling or modifying this specific chloro-derivative for use as a molecular probe to visualize or detect biological molecules or processes has not been reported. In a related context, compounds with the oxazolo[4,5-d]pyrimidine core have been noted as potential chemical probes for studying the role of certain proteins in biological processes, such as cullin 3. google.com However, this does not directly pertain to the use of the titled compound as a probe itself.
Utilization in Chemical Biology for Target Deconvolution and Pathway Mapping
There is no specific information available regarding the utilization of 7-chloro-2H,3H- researchgate.netbohrium.comoxazolo[4,5-d]pyrimidin-2-one in chemical biology for target deconvolution and pathway mapping. These processes typically involve using a bioactive compound to identify its molecular targets and elucidate the biological pathways it modulates. While various oxazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for biological activities, including antiviral and anticancer effects, studies detailing their use as tool compounds for target identification and pathway analysis are not prevalent in the literature. arkat-usa.org
Integration into Fragment-Based Drug Discovery (FBDD) Platforms for Lead Identification
The integration of 7-chloro-2H,3H- researchgate.netbohrium.comoxazolo[4,5-d]pyrimidin-2-one into fragment-based drug discovery (FBDD) platforms is not explicitly detailed in the available research. FBDD involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target, which are then optimized into more potent lead compounds. While the oxazolo[4,5-d]pyrimidine core is a heterocyclic structure that could potentially be included in fragment libraries, there are no specific reports of the titled compound being used in such a capacity. Some research has utilized fragment linking and structure-based approaches in the design of diazepane-substituted researchgate.netbohrium.comoxazolo[4,5-d]pyrimidines, which aligns with the principles of FBDD. chemrj.org
Potential Applications in Advanced Materials Science
Current research does not indicate any potential applications of 7-chloro-2H,3H- researchgate.netbohrium.comoxazolo[4,5-d]pyrimidin-2-one in advanced materials science. There is no evidence to suggest its use as a building block for the synthesis of functional polymers or other advanced materials. The research focus for the oxazolo[4,5-d]pyrimidine scaffold has been predominantly in the area of medicinal chemistry and drug design. thieme-connect.com
Role in Agrochemical Research
There is no available information on the role of 7-chloro-2H,3H- researchgate.netbohrium.comoxazolo[4,5-d]pyrimidin-2-one in agrochemical research, including its molecular mechanisms of action on pests or pathogens. While some oxazolo[4,5-d]pyrimidine derivatives have been investigated for their effects on plant growth, this research does not extend to the specific compound of interest or its potential as an agrochemical. researchgate.netbpci.kiev.ua
Challenges and Future Directions in 7 Chloro 2h,3h Oxazolo 4,5 D Pyrimidin 2 One Research
Addressing Synthetic Accessibility to Complex Analogues and Stereoisomers
A primary hurdle in the investigation of 7-chloro-2H,3H-oxazolo[4,5-d]pyrimidin-2-one is the development of versatile and efficient synthetic routes. Generally, the synthesis of oxazolopyrimidine systems involves two main strategies: the cyclization of a pyrimidine (B1678525) derivative to form the fused oxazole (B20620) ring, or the condensation of an oxazole derivative to build the pyrimidine ring. nih.gov For the target compound, these approaches must be adapted to incorporate the specific 7-chloro and 2-oxo functionalities.
The synthesis of complex analogues requires robust methods that tolerate a wide range of functional groups. A significant challenge lies in the regioselective introduction of substituents onto the core scaffold. Furthermore, the generation of stereoisomers, particularly when introducing chiral moieties, presents a considerable synthetic challenge. Current literature on related heterocyclic systems often relies on racemic syntheses followed by chiral separation. Future efforts must focus on developing asymmetric synthetic methodologies to access enantiomerically pure compounds directly, which is crucial for understanding their specific interactions with chiral biological targets like enzymes and receptors. nih.gov The development of solid-phase synthesis methods, similar to those used for thiazolo[4,5-d]pyrimidines, could facilitate the creation of large libraries of analogues for high-throughput screening. rsc.org
Table 1: Synthetic Challenges and Future Research Directions
| Challenge | Potential Future Direction |
|---|---|
| Limited Routes to Core Scaffold | Development of novel, high-yield synthetic pathways starting from readily available materials. |
| Regiocontrol | Exploration of regioselective functionalization reactions, possibly guided by metal catalysis or protecting group strategies. |
| Stereocontrol | Design of asymmetric syntheses using chiral catalysts, auxiliaries, or starting materials to produce specific stereoisomers. nih.gov |
| Analogue Diversity | Application of combinatorial and solid-phase synthesis techniques to rapidly generate diverse compound libraries. rsc.org |
Deeper Understanding of Structure-Reactivity Relationships in Novel Transformation Pathways
The 7-chloro-2H,3H-oxazolo[4,5-d]pyrimidin-2-one scaffold possesses multiple reactive sites, making it an intriguing substrate for exploring novel chemical transformations. The chlorine atom at the C7 position is a prime site for nucleophilic aromatic substitution, allowing for the introduction of a wide variety of amine, ether, and thioether linkages. This provides a straightforward method for modifying the compound's steric and electronic properties to probe structure-activity relationships (SAR). mdpi.com
Future research should focus on expanding the repertoire of reactions for this scaffold. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, could be employed to introduce carbon-based substituents at the C7 position, significantly broadening the accessible chemical space. Understanding the reactivity of the oxazolone (B7731731) ring is also critical. It may undergo ring-opening reactions under certain conditions or participate in cycloaddition reactions. A deeper mechanistic understanding of these transformation pathways is essential for designing rational synthetic strategies and avoiding undesired side products. Structure-reactivity relationship studies will be crucial to predict how substituents on the scaffold influence its reactivity in these novel pathways. upi.edu
Elucidation of Undiscovered Molecular Mechanisms of Biological Interaction
The structural similarity of the oxazolopyrimidine core to endogenous purines suggests that compounds derived from this scaffold are likely to interact with a wide array of biological targets, acting as antimetabolites. mdpi.comnih.gov While the broader class of oxazolo[5,4-d]pyrimidines has been shown to exhibit anticancer, antiviral, and immunosuppressive activities, the specific molecular mechanisms of the oxazolo[4,5-d]pyrimidine (B6598680) isomer remain largely unknown. mdpi.comnih.govarkat-usa.org
A significant future challenge is to move beyond phenotypic screening and identify the precise molecular targets of 7-chloro-2H,3H-oxazolo[4,5-d]pyrimidin-2-one and its derivatives. Techniques such as affinity chromatography, chemical proteomics, and thermal shift assays can be employed to pull down binding partners from cell lysates. Once a target is identified, further biochemical and cellular assays are needed to validate the interaction and elucidate the mechanism of action. For instance, if a compound is found to inhibit a particular enzyme, detailed kinetic studies would be required to determine the mode of inhibition (e.g., competitive, non-competitive, or allosteric). nih.gov Given the purine-like structure, it is plausible that these compounds could interfere with DNA/RNA synthesis, inhibit kinases, or modulate signaling pathways regulated by purinergic receptors. nih.govmdpi.com
Exploration of Novel Biological Targets for the Oxazolo[4,5-d]pyrimidine Scaffold
While some biological targets have been identified for the isomeric oxazolo[5,4-d]pyrimidine (B1261902) scaffold, the therapeutic landscape for the oxazolo[4,5-d]pyrimidine core is ripe for exploration. The known targets for the [5,4-d] isomer provide a logical starting point for screening analogues of 7-chloro-2H,3H-oxazolo[4,5-d]pyrimidin-2-one.
Table 2: Potential Biological Target Classes for the Oxazolo[4,5-d]pyrimidine Scaffold
| Target Class | Rationale and Examples |
|---|---|
| Kinases | Many kinase inhibitors are purine (B94841) analogues. Targets could include VEGFR-2, EGFR, JAKs, and Aurora kinases. mdpi.commdpi.com |
| Purine Salvage Pathway Enzymes | As purine isosteres, they may inhibit enzymes like Hypoxanthine-guanine phosphoribosyltransferase (HGPRT). mdpi.com |
| G-Protein Coupled Receptors (GPCRs) | Adenosine receptors and other purinergic receptors are potential targets. mdpi.com |
| Viral Enzymes | Potential for inhibition of viral polymerases or proteases, given the antiviral activity of related scaffolds. nih.gov |
| Enzymes in Ubiquitin Pathway | NEDD8-activating enzyme (NAE) has been identified as a target for the [5,4-d] isomer. nih.gov |
Future research should aim to screen this compound class against a broad panel of targets to uncover novel biological activities. The unique electronic and steric profile of the oxazolo[4,5-d]pyrimidine scaffold may confer selectivity for targets distinct from those of other purine analogues. Exploring targets involved in emerging areas of disease biology, such as epigenetic modifiers or components of the innate immune system, could yield groundbreaking discoveries.
Methodological Advancements in Characterization and Computational Modeling for this Compound Class
Robust analytical and computational tools are essential for accelerating research on the 7-chloro-2H,3H-oxazolo[4,5-d]pyrimidin-2-one scaffold. Standard characterization techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography are fundamental for structure elucidation and purity assessment. mdpi.comnih.gov Future advancements could involve the application of more sophisticated techniques, such as solid-state NMR for studying polymorphism or advanced mass spectrometry methods for metabolite identification in biological systems.
Computational modeling is poised to play a pivotal role in guiding the design and optimization of new analogues. researchgate.net
Table 3: Applications of Computational Modeling
| Modeling Technique | Application in Oxazolopyrimidine Research |
|---|---|
| Molecular Docking | Predict binding modes and affinities of analogues to known or hypothesized biological targets. mdpi.comnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features with biological activity to guide the design of more potent compounds. |
| Molecular Dynamics (MD) Simulations | Investigate the dynamic behavior of the ligand-target complex, providing insights into binding stability and mechanism. |
| Quantum Mechanics (QM) Calculations | Predict reactivity, electronic properties, and spectroscopic signatures to aid in understanding reaction mechanisms and interpreting experimental data. |
These computational approaches can help prioritize synthetic targets, rationalize observed biological activities, and generate hypotheses about mechanisms of action, thereby streamlining the drug discovery process.
Prospects for 7-chloro-2H,3H-oxazolo[4,5-d]pyrimidin-2-one as a Privileged Scaffold in Academic Chemical Research
A privileged scaffold is a molecular framework that is capable of providing ligands for multiple, distinct biological targets. Nitrogen-containing heterocycles are among the most significant privileged structures in medicinal chemistry. openmedicinalchemistryjournal.com The thiazolo[4,5-d]pyrimidine (B1250722) scaffold, a close analogue, is considered a privileged structure due to its broad range of pharmacological activities. nih.gov
The 7-chloro-2H,3H-oxazolo[4,5-d]pyrimidin-2-one core possesses many of the key attributes of a privileged scaffold. Its purine-like structure provides a foundation for interacting with a diverse range of biological targets. The synthetically tractable nature of the scaffold, particularly the reactive 7-chloro position, allows for the straightforward creation of libraries of compounds with varied physicochemical properties. The relative lack of exploration of the oxazolo[4,5-d]pyrimidine isomer compared to its [5,4-d] counterpart means that there is a high potential for discovering novel chemical and biological properties. nih.gov This combination of factors makes it an exceptionally attractive scaffold for academic research programs focused on synthetic methodology, chemical biology, and drug discovery.
Q & A
Q. How do crystallographic data inform structure-activity relationships (SAR)?
- X-ray Insights :
- Bond Angles : Distorted pyrimidine ring increases planarity, enhancing intercalation with DNA .
- Packing Motifs : π-Stacking interactions in the crystal lattice correlate with improved solubility in DMSO .
- Table : Key Crystallographic Parameters for 5a
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Bond Length (C-Cl) | 1.73 Å |
| Dihedral Angle | 12.5° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
